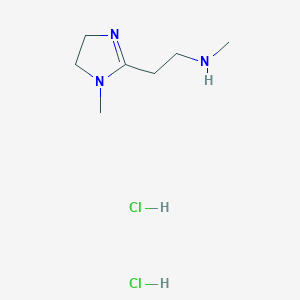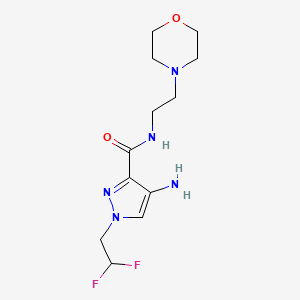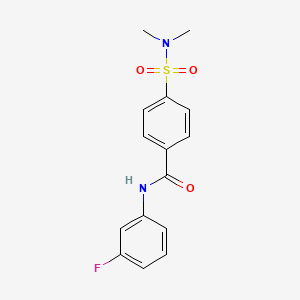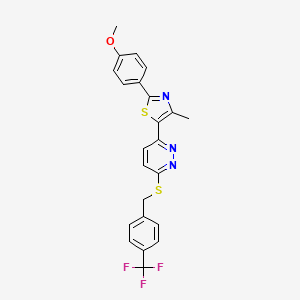![molecular formula C18H20N2O B2867046 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile CAS No. 2411312-06-4](/img/structure/B2867046.png)
4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile, also known as AZM475271, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. It belongs to the class of aziridines, which are organic compounds that contain a three-membered ring with one nitrogen atom and two carbon atoms.
Wirkmechanismus
The mechanism of action of 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is not fully understood. However, it has been proposed that it works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has also been shown to inhibit the activity of the NF-kappaB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in vivo. In addition, 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells make it a promising candidate for further study. In addition, its ability to inhibit the production of inflammatory cytokines and reduce inflammation in vivo make it a potential therapeutic agent for inflammatory diseases.
One limitation of using 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile in lab experiments is its limited availability. The synthesis method is complex and time-consuming, which makes it difficult to obtain large quantities of the compound. In addition, the mechanism of action of 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile. One direction is to further investigate its mechanism of action. Understanding how 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile works at the molecular level can help to design more effective therapeutic agents. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, developing new synthesis methods for 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile can help to increase its availability and make it more accessible for further study.
Synthesemethoden
The synthesis of 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile involves several steps. First, 2-methylnaphthalene is reacted with chloromethyl methyl ether to obtain 4-(chloromethyl)-2-methylnaphthalene. Next, this intermediate is reacted with 2-methylpropylamine to form 4-[[1-(2-methylpropyl)aziridin-2-yl]methyl]-2-methylnaphthalene. Finally, the nitrile group is introduced by reacting the intermediate with sodium cyanide in the presence of a catalyst. The resulting product is 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)10-20-11-15(20)12-21-18-8-7-14(9-19)16-5-3-4-6-17(16)18/h3-8,13,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQGCQHSCDQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)

![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2866977.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)
![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)

